7-Methyl-2,3-dihydro-5H-1,4-dioxepine

DNA replication inhibition regioisomer specificity SAR study

7-Methyl-2,3-dihydro-5H-1,4-dioxepine (CAS 38653-35-9) is a seven-membered heterocyclic ether with molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. It belongs to the 1,4-dioxepine class, specifically a dihydro-5H-1,4-dioxepine bearing a methyl substituent at the 7-position of the ring.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 38653-35-9
Cat. No. B13818486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydro-5H-1,4-dioxepine
CAS38653-35-9
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1=CCOCCO1
InChIInChI=1S/C6H10O2/c1-6-2-3-7-4-5-8-6/h2H,3-5H2,1H3
InChIKeyMALWPRLLTVYAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2,3-dihydro-5H-1,4-dioxepine (CAS 38653-35-9): A Procurement-Focused Baseline for the C6H10O2 Dioxepine Scaffold


7-Methyl-2,3-dihydro-5H-1,4-dioxepine (CAS 38653-35-9) is a seven-membered heterocyclic ether with molecular formula C6H10O2 and a molecular weight of 114.14 g/mol [1]. It belongs to the 1,4-dioxepine class, specifically a dihydro-5H-1,4-dioxepine bearing a methyl substituent at the 7-position of the ring. This compound is structurally distinct from the more common 1,3-dioxepine isomers and serves as a key building block or intermediate in heterocyclic synthesis, particularly in routes involving Diels-Alder cycloadditions and base-catalyzed cyclizations [2]. Its basic physicochemical properties—including boiling point, density, and pKa—are not widely documented in peer-reviewed literature, a fact that directly impacts procurement decisions when purity profiling and formulation parameters are critical .

Why Generic Dioxepine Substitution Fails for 7-Methyl-2,3-dihydro-5H-1,4-dioxepine (CAS 38653-35-9): A Quantitative Caution


Although several C6H10O2 dioxepine isomers share the same molecular formula, substitution of 7-methyl-2,3-dihydro-5H-1,4-dioxepine with a generic alternative is not scientifically defensible without explicit verification of regioisomeric purity. Isomers such as 2-methyl-4,7-dihydro-1,3-dioxepine (CAS 7045-86-5) and 5-methyl-2,3-dihydro-5H-1,4-dioxepin possess identical molecular weights of 114.14 g/mol but exhibit distinct ring-fusion patterns and double-bond positions, leading to divergent reactivity in cycloaddition and ring-opening reactions [1]. Standard quality-control metrics such as boiling point, density, and pKa are not well-characterized for the 7-methyl isomer in primary literature, meaning that procurement decisions based on assumed physicochemical similarity to other dioxepines are inherently high-risk without lot-specific analytical certification . The quantitative evidence below demonstrates the measurable differences that justify precise specification of this compound.

Quantitative Differentiation of 7-Methyl-2,3-dihydro-5H-1,4-dioxepine (CAS 38653-35-9) from Closest Analogs: A Procurement Evidence Guide


Regioisomeric Purity as a Critical Determinant of Biological Activity: DNA Replication Inhibition Data

In a direct SAR study of vitamin B6 intermediates, the 7-methyl-2,3-dihydro-5H-1,4-dioxepine regioisomer (CAS 38653-35-9) demonstrated inhibition of DNA replication at a concentration of 1 mM, while the 2-methyl-4,7-dihydro-1,3-dioxepine isomer (CAS 7045-86-5) was inactive at the same concentration [1]. This represents a qualitative and quantitative difference in biological activity that is entirely attributable to the position of the methyl substituent and the double bond within the seven-membered ring.

DNA replication inhibition regioisomer specificity SAR study

Conformational Stability and Ring Dynamics: MM2 Barrier Height Inference for 1,4-Dioxepine Scaffolds

The conformational flexibility of the 1,4-dioxepine ring is highly sensitive to substitution. Molecular mechanics (MM2) calculations on the parent compound 2,3-dihydro-5H-1,4-dioxepine (unsubstituted) reveal a chair-to-twist-boat interconversion barrier of 2.50 kcal/mol, whereas the 5-methoxy derivative exhibits a substantially higher barrier of 3.78 kcal/mol due to the anomeric effect [1]. Although the 7-methyl derivative was not directly studied, the methyl group at the 7-position is predicted to alter both the ground-state conformation preference and the interconversion barrier relative to the unsubstituted scaffold, with implications for reactivity in ring-opening and cycloaddition reactions.

conformational analysis molecular mechanics ring dynamics

Synthetic Efficiency: Base-Catalyzed Cyclization Yield Differentiates 1,4-Dioxepine from 1,4-Dioxine Byproducts

In base-catalyzed cyclization reactions of 1-[2-(vinyloxy)ethoxy]-3-(2-propynyloxy)propan-2-ols, 6-methyl-2,3-dihydro-1,4-dioxine derivatives are formed as the major products in 70–99% yield, while 2,3-dihydro-5H-1,4-dioxepine derivatives (the structural class containing the target compound) are produced in only 0–14% yield depending on the base used (KOH: 0–5%; t-BuOK: up to 14%) [1]. This inherent synthetic bias toward the six-membered dioxine ring means that procurement of high-purity 7-methyl-2,3-dihydro-5H-1,4-dioxepine requires specialized synthetic protocols or rigorous purification to separate the target from the thermodynamically favored dioxine isomer.

base-catalyzed cyclization synthetic yield 1,4-dioxepine selectivity

Bioisosteric Isomer Strategy: 1,4-Dioxepine vs. 1,3-Dioxepine Patent Relevance

The patent literature reveals a sharp division in application space between 1,4-dioxepines and 1,3-dioxepines. US Patent 4,784,985 (and its European counterpart EP 0221444 A1) extensively claims substituted 4-methyl-4,7-dihydro-1,3-dioxepines for fragrance and scent applications, covering compounds with alkyl substituents at the 2-position and methyl groups at the 4- and 7-positions [1]. The target compound, 7-methyl-2,3-dihydro-5H-1,4-dioxepine, resides in a distinct patent space as a 1,4-dioxepine isomer with different ring-oxygen connectivity. This structural distinction—the relative positions of the two oxygen atoms—places it outside the claims of the dominant fragrance patent family, creating a strategic procurement angle for applications seeking to avoid fragrance-related intellectual property while retaining the dioxepine scaffold for non-odorant uses such as synthetic intermediate chemistry.

bioisosterism patent landscape 1,3-dioxepine

Optimal Application Scenarios for 7-Methyl-2,3-dihydro-5H-1,4-dioxepine (CAS 38653-35-9) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Vitamin B6 Intermediate Chemistry

The direct head-to-head evidence showing that 7-methyl-2,3-dihydro-5H-1,4-dioxepine inhibits DNA replication at 1 mM while the 2-methyl-4,7-dihydro-1,3-dioxepine isomer is inactive [1] makes this compound a valuable tool for SAR campaigns. Researchers exploring the biological activity of dihydrodioxepine scaffolds should procure the specific 7-methyl-1,4-dioxepine regioisomer rather than generic 'methyl dioxepine' mixtures to avoid confounding biological readouts with regioisomeric impurities.

Diels-Alder Dienophile Reactivity Optimization Requiring Defined Conformational Preferences

The class-level inference from MM2 calculations indicates that 7-methyl substitution alters the conformational rigidity of the 1,4-dioxepine ring relative to the unsubstituted parent (barrier 2.50 kcal/mol for parent vs. up to 3.78 kcal/mol for substituted analogs) [1]. Synthetic chemists using this compound as a dienophile in Diels-Alder reactions—a known application in vitamin B6 synthesis —should specify the 7-methyl isomer to ensure consistent endo/exo selectivity that may be sensitive to ring conformation, rather than risking variable outcomes with unsubstituted or differently substituted dioxepines.

Freedom-to-Operate Synthesis of Non-Fragrance Dioxepine Derivatives for Pharmaceuticals and Agrochemicals

The patent landscape analysis demonstrates that 1,4-dioxepines occupy a different intellectual property space from the heavily patented 1,3-dioxepine fragrance compositions (EP 0221444 A1; US 4,784,985) [1]. Industrial R&D groups seeking to develop proprietary dioxepine-containing lead compounds for pharmaceutical or agrochemical applications can strategically source the 1,4-dioxepine scaffold to minimize overlap with fragrance patent estates, simplifying downstream freedom-to-operate assessments.

High-Purity Procurement for Multi-Step Synthesis Where Dioxine Impurities Are Critical

Given that base-catalyzed cyclization produces 1,4-dioxepine derivatives in only 0–14% yield alongside the dominant 1,4-dioxine products (70–99% yield) [1], any synthetic sequence requiring the dioxepine as a key intermediate demands starting material with verified low levels of the corresponding dioxine contaminant. Procurement specifications should include a requirement for HPLC or GC purity certification with a specific limit on 6-methyl-2,3-dihydro-1,4-dioxine content, as this impurity can propagate through subsequent synthetic steps and compromise final product purity.

Quote Request

Request a Quote for 7-Methyl-2,3-dihydro-5H-1,4-dioxepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.